Protonation Equilibrium vs. Methoxymethyl Analogs
The 4,6-dimethyl derivative exhibits a significantly higher first protonation constant compared to closely related methoxymethyl-substituted analogs, indicating enhanced basicity of the aminomethyl group [1].
| Evidence Dimension | Protonation constant (log K1) |
|---|---|
| Target Compound Data | 9.141 (log K1) |
| Comparator Or Baseline | 6-methoxymethyl-4-methyl analog: 8.964; 4-methoxymethyl-6-methyl analog: 8.959 |
| Quantified Difference | Δlog K1 = +0.18 relative to methoxymethyl analogs |
| Conditions | Potentiometric titration in aqueous solution at 25°C and constant ionic strength (0.1 M NaClO4) |
Why This Matters
This quantifiable difference in protonation behavior directly impacts the molecule's speciation and, consequently, its reactivity and binding affinity as a ligand in aqueous or biological media, making it a superior candidate for applications where precise control over the charge state is critical.
- [1] Cimerman, Z., & Stefanac, Z. (1985). Protonation equilibria and complex formation ability of 2-amino-3-aminomethyl-4,6-disubstituted pyridines. Polyhedron, 4(2), 259-268. View Source
